Product packaging for Ethyl 15-bromopentadecanoate(Cat. No.:CAS No. 101592-34-1)

Ethyl 15-bromopentadecanoate

Cat. No.: B170490
CAS No.: 101592-34-1
M. Wt: 349.3 g/mol
InChI Key: WTGINEVKLCVRCK-UHFFFAOYSA-N
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Description

Context within Long-Chain Haloester Chemistry

Long-chain haloesters are a class of organic compounds characterized by a lengthy aliphatic chain, a terminal halogen atom, and an ester functional group. Ethyl 15-bromopentadecanoate is a prime example of an ω-bromoester, where the bromine atom is located at the opposite end of the carbon chain from the ethyl ester group. This arrangement allows for selective chemical transformations. The terminal bromine provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups, while the ester functionality can be hydrolyzed to a carboxylic acid or undergo other ester-specific reactions. vulcanchem.com The study of such compounds is crucial for developing synthetic methodologies to create long-chain functionalized molecules, which are often found in bioactive compounds and materials science. lookchem.com

Significance as a Research Compound in Organic Synthesis

The significance of this compound in organic synthesis lies in its role as a versatile intermediate. vulcanchem.com The ester group provides a protected form of a carboxylic acid, allowing chemists to perform reactions on the bromo-terminated end of the molecule without affecting the acid functionality. vulcanchem.com Once the desired modifications at the bromine site are complete, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid.

A notable application of this compound is in the synthesis of fatty acid-cysteine conjugates. bldpharm.com In a documented synthesis, this compound was reacted with phthalimide (B116566) in the presence of potassium carbonate to form ethyl 15-phthalimidopentadecanoate. bldpharm.com This intermediate is a precursor to more complex molecules that are investigated for their potential in biomedical applications, such as in the development of imaging agents for studying metabolic processes. bldpharm.comiaea.org

Scope of Academic Investigation

Academic research involving this compound primarily focuses on its application as a precursor for novel, long-chain molecules with specific functionalities. Investigations have explored its use in creating derivatives for potential radiopharmaceuticals and biochemical probes. bldpharm.comsci-hub.se For instance, the long fatty acid chain is a key structural motif for molecules designed to interact with or be metabolized by enzymes involved in lipid biosynthesis. vulcanchem.com By attaching different functional groups to the bromine terminus, researchers can systematically study structure-activity relationships in various biological systems. The synthesis of its derivatives is a key step in the development of potential agents for applications like myocardial imaging. researchgate.net

Chemical and Physical Data

The fundamental properties of this compound are summarized in the tables below.

Table 1: Chemical Identity of this compound

PropertyValueSource
CAS Number 101592-34-1 bldpharm.com
Molecular Formula C₁₇H₃₃BrO₂ bldpharm.com
Molecular Weight 349.35 g/mol bldpharm.com

Table 2: Spectroscopic Data of this compound

SpectroscopyDataSource
Infrared (IR) 2918 cm⁻¹ (s), 2850 cm⁻¹ (m), 1734 cm⁻¹ (s) bldpharm.com

Detailed Research Findings

A detailed synthesis of this compound has been reported in the context of preparing fatty acid-cysteine conjugates. The synthesis involves a classic Fischer esterification reaction.

Synthesis Procedure: A solution of 15-bromopentadecanoic acid (1.5 mmol) in ethanol (B145695) (20 mL) is treated with a catalytic amount of concentrated sulfuric acid (0.1 mL). The mixture is then heated under reflux overnight. After cooling, the excess ethanol is removed under reduced pressure. Ice-cold water is added to the residue, and the product is extracted with chloroform. The combined organic extracts are dried and concentrated to yield this compound. This procedure has been reported to produce the compound in a high yield of 95%. bldpharm.com

This straightforward and high-yielding synthesis makes this compound an accessible starting material for more complex synthetic endeavors. Its utility is further demonstrated in its conversion to ethyl 15-phthalimidopentadecanoate, a key step in the synthesis of molecules designed for biological evaluation. bldpharm.com

Compound Names Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H33BrO2 B170490 Ethyl 15-bromopentadecanoate CAS No. 101592-34-1

Properties

IUPAC Name

ethyl 15-bromopentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGINEVKLCVRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 15 Bromopentadecanoate

Established Synthetic Pathways

The conventional synthesis of Ethyl 15-bromopentadecanoate and similar compounds relies on well-documented reactions in organic chemistry. These methods are characterized by their reliability and are foundational in the production of long-chain brominated esters.

Esterification of ω-Bromo Fatty Acids

The most direct route to this compound is through the Fischer esterification of 15-bromopentadecanoic acid. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. hbni.ac.inchemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, the ester is often distilled off as it forms. chemguide.co.uk A typical laboratory procedure involves refluxing a solution of 15-bromopentadecanoic acid in ethanol with a catalytic amount of sulfuric acid. hbni.ac.in Following the reaction, a workup procedure involving washing with water and a mild base is necessary to remove the acid catalyst and any unreacted carboxylic acid. vulcanchem.com

A study on the synthesis of ethyl esters of ω-bromo fatty acids demonstrated a high yield for this compound. hbni.ac.in

Table 1: Synthesis of this compound via Esterification

Reactant 1 Reactant 2 Catalyst Conditions Yield

Approaches to Related Methyl Esters of Brominated Pentadecanoic Acid

The synthesis of the methyl analog, Mthis compound, provides valuable insight into the esterification of brominated fatty acids. One documented method involves the reaction of 15-bromopentadecanoic acid with trimethylsilyl (B98337) diazomethane (B1218177) in a mixture of tetrahydrofuran (B95107) (THF) and methanol. nih.gov This approach resulted in a nearly quantitative yield of the methyl ester. nih.gov Another method describes the treatment of the silver salt of hexadecanedioic acid monomethyl ester with bromine, followed by distillation to yield Mthis compound with a high yield of 85.5%. google.com

Table 2: Synthesis of Mthis compound

Reactant(s) Reagent Solvent(s) Conditions Yield Reference
15-bromopentadecanoic acid Trimethylsilyl diazomethane THF/Methanol Room Temperature, 2 hr 99% nih.gov

General Bromination Reactions for Long-Chain Haloalkanes and Esters

General methods for the bromination of long-chain fatty acids and their esters are also relevant. One patented method for brominating ethylenically unsaturated higher fatty acids and their esters involves reacting bromine with the organic material in the presence of water and a nonpolar solvent like petroleum ether, diethyl ether, or hexane. google.com This process is designed to prevent color development in the final product. google.com The reaction temperature is controlled to not exceed 30°C. google.com While this method applies to unsaturated precursors, it highlights a controlled approach to bromination in the presence of an ester functional group.

Green Chemistry Approaches in Brominated Ester Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis of Bromo-Organic Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org This technique has been successfully applied to the synthesis of various bromo-organic compounds, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.orgnih.govbenthamdirect.com For instance, microwave irradiation has been used in the synthesis of thiophene (B33073) derivatives from alkyl bromides and in the preparation of imidazolium-based ionic liquids through the quaternization of alkyl halides. nih.govmdpi.com While a specific protocol for this compound is not detailed, the principles are applicable. The synthesis of N-alkyl substituted 1,4'-diazaflavonium bromides from the corresponding alkyl halides under reflux demonstrates a related application of heat to promote the reaction of alkyl bromides. tubitak.gov.tr

The key advantages of microwave-assisted synthesis include:

Rapid Heating: Microwaves directly heat the reactants, leading to a rapid increase in temperature and faster reaction rates. rsc.org

Improved Yields: In many cases, microwave heating can lead to higher product yields compared to conventional methods. nih.gov

Reduced By-products: The shorter reaction times can minimize the formation of unwanted side products. rsc.org

Solvent-Free Reaction Conditions for Halohydrin Analogs

Solvent-free reactions represent another important aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. Research into the synthesis of halohydrin esters, which are structurally related to brominated esters, has demonstrated the feasibility of solvent-free conditions. researchgate.netresearchgate.net One such method involves heating a mixture of a fatty acid, glycerol (B35011) or a diol, a halide salt, and phosphoric acid to produce halohydrin esters in good yields. researchgate.netresearchgate.net

Halohydrins themselves can be synthesized from alkenes in the presence of a halogen and water. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction proceeds via an electrophilic addition mechanism. wikipedia.orgmasterorganicchemistry.com While not a direct synthesis of a bromo-ester, these solvent-free and water-based methods for creating related functional groups highlight a greener direction for the synthesis of compounds like this compound.

Atom-Economical Bromination Strategies

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by the amount of starting materials that are incorporated into the final product. In the context of producing this compound, this involves moving away from traditional brominating agents that result in significant inorganic waste.

Emerging strategies focus on oxidative bromination and modifications of classic reactions to improve their atom economy. csic.esekb.eg One of the most promising approaches is aerobic oxidative bromination, which utilizes bromide salts like sodium bromide (NaBr) or hydrobromic acid (HBr) as the bromine source and molecular oxygen (often from air) as the terminal oxidant. csic.es This method is exceptionally atom-economical as the only theoretical byproduct is water. Such systems often employ a catalyst to facilitate the oxidation of bromide to an active "Br+" equivalent. csic.es

Another route that can be adapted for high atom economy is decarboxylative halogenation, a modern successor to the classic Hunsdiecker reaction. ekb.eg While the original reaction required a stoichiometric silver salt of the carboxylic acid, newer catalytic variants have been developed. For α,ω-dicarboxylic acids with long alkyl chains, this reaction can efficiently yield the corresponding dibromides, suggesting its applicability to producing ω-bromo acids from dicarboxylic precursors with minimal waste. ekb.eg

Advanced C–H bond halogenation represents a frontier in atom-economical synthesis. frontiersin.org These methods, often catalyzed by transition metals, could theoretically enable the direct bromination of a precursor like ethyl pentadecanoate (B1260718) at the terminal (ω) position. frontiersin.orgrsc.org The development of directing groups that can selectively guide a halogenating agent to a specific, otherwise unreactive, C-H bond is an active area of research. frontiersin.org

Bromination StrategyTypical ReagentsKey AdvantagesRelevant Precursor for Synthesis
Aerobic Oxidative BrominationNaBr or HBr, O₂ (Air), CatalystVery high atom economy; avoids toxic Br₂; water is the main byproduct. csic.es15-Hydroxypentadecanoic acid (followed by esterification)
Catalytic Decarboxylative BrominationCarboxylic Acid, Catalytic Metal Salt, Bromine SourceAvoids stoichiometric silver waste; uses readily available acid precursors. ekb.egHexadecanedioic acid derivative
Directed C-H Bond HalogenationAlkyl Precursor, Catalyst, Halogen Source (e.g., N-Bromosuccinimide)Ultimate atom economy by functionalizing an existing C-H bond; highly selective. frontiersin.orgrsc.orgEthyl pentadecanoate

Mechanochemical Synthesis Techniques for Long-Chain Esters

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, is a powerful green chemistry tool that often eliminates the need for bulk solvents. rsc.orgrsc.org This approach is well-suited for the synthesis of long-chain esters, including this compound, typically via the esterification of the corresponding carboxylic acid.

In a potential mechanochemical synthesis of this compound, solid 15-bromopentadecanoic acid would be milled with ethanol, likely in the presence of a solid acid catalyst or an activating agent. rsc.orgajgreenchem.com The high-energy impacts inside the ball mill facilitate mixing and reaction between the solid acid and the liquid alcohol at their interface, driving the esterification forward without requiring a solvent to dissolve the reactants. rsc.org

Research has demonstrated the successful synthesis of various long-chain wax esters and other lipid derivatives using mechanochemical methods. ajgreenchem.combeilstein-journals.org For instance, fatty acids have been effectively esterified in a ball mill using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org Other studies report the use of solid-supported catalysts, such as basic alumina, for mechanochemical transesterification. beilstein-journals.org These examples show that long-chain, fatty-acid-like molecules are amenable to solvent-free mechanochemical processing. beilstein-journals.orgbeilstein-journals.org The conditions are typically mild, with reactions proceeding at room temperature and requiring only short milling times. rsc.org

Mechanochemical MethodReagents & CatalystsTypical ConditionsKey Advantages
Catalytic Esterification15-Bromopentadecanoic Acid, Ethanol, Solid Acid Catalyst (e.g., SO₃H-Carbon)High-speed ball milling; room temperature; 1-2 hours. rsc.orgajgreenchem.comSolvent-free, energy-efficient, simple workup. rsc.orgajgreenchem.com
Activated Esterification15-Bromopentadecanoic Acid, Ethanol, DCC, DMAPMixer mill (e.g., 25 Hz); room temperature; ~2 hours. beilstein-journals.orgHigh yields for complex, long-chain substrates. beilstein-journals.org
Supported TransesterificationMthis compound, Ethanol, Basic AluminaBall milling; 2-3 hours. beilstein-journals.orgAvoids corrosive liquid catalysts; applicable to transesterification. beilstein-journals.org

Chemical Reactivity and Derivatization Studies

Nucleophilic Substitution Reactions (S_N1 and S_N2 Pathways)

The primary alkyl bromide structure of ethyl 15-bromopentadecanoate favors the S_N2 pathway for nucleophilic substitution. organic-chemistry.org In an S_N2 reaction, a nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemical configuration if the carbon were chiral. ucsd.edu The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. savemyexams.com

Key characteristics of S_N2 reactions relevant to this compound include:

Mechanism: A one-step, concerted process where the nucleophile attacks as the leaving group (bromide) departs. savemyexams.com

Substrate: Primary alkyl halides, like this compound, are ideal for S_N2 reactions. youtube.com

Solvent: Polar aprotic solvents are preferred as they solvate the cation but not the anionic nucleophile, increasing its reactivity. youtube.com

While the S_N1 pathway, which involves the formation of a carbocation intermediate, is less likely for a primary alkyl bromide due to the instability of a primary carbocation, it can occur under specific conditions, such as in the presence of a strong Lewis acid or under solvolysis conditions with a polar protic solvent. organic-chemistry.orgyoutube.com

Table 1: Comparison of S_N1 and S_N2 Reaction Pathways

FeatureS_N1 PathwayS_N2 Pathway
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Substrate Preference Tertiary > Secondary > PrimaryMethyl > Primary > Secondary
Stereochemistry RacemizationInversion of configuration
Solvent Preference Polar ProticPolar Aprotic

Elimination Reactions (e.g., Dehydrohalogenation)

This compound can undergo elimination reactions, specifically dehydrohalogenation, to form an alkene. This process involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon. ksu.edu.sa These reactions can proceed through two primary mechanisms: E1 and E2. libretexts.org

E2 Mechanism: This is a one-step, concerted reaction where a strong base removes a proton, and the bromide ion leaves simultaneously to form a double bond. ksu.edu.sa The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. ksu.edu.sa The use of a sterically hindered, strong base favors the E2 pathway. ksu.edu.sa

E1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by the rapid removal of a proton by a base. masterorganicchemistry.com The E1 mechanism is more common for tertiary alkyl halides due to the stability of the resulting carbocation. masterorganicchemistry.com For a primary alkyl halide like this compound, the E1 pathway is less favored. masterorganicchemistry.com

The regioselectivity of these elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, the use of a bulky base can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance. ksu.edu.sa

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The carbon-bromine bond in this compound can be converted into a carbon-magnesium bond to form a Grignard reagent. utexas.edu This is achieved by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comlibretexts.org The ether solvent is crucial for stabilizing the Grignard reagent by forming a complex with the magnesium atom. libretexts.orglibretexts.org

The formation of the Grignard reagent inverts the polarity of the carbon atom attached to the halogen, a phenomenon known as "umpolung." adichemistry.com The carbon atom, which is electrophilic in the alkyl halide, becomes nucleophilic in the Grignard reagent. utexas.edu

Reaction: R-Br + Mg → R-MgBr (where R = -(CH₂)₁₄COOEt)

These Grignard reagents are highly reactive and are powerful nucleophiles and strong bases. libretexts.orgsigmaaldrich.com They readily react with electrophiles, such as carbonyl compounds (aldehydes, ketones, esters), to form new carbon-carbon bonds, making them invaluable in organic synthesis. libretexts.orgsaskoer.ca For instance, the reaction of a Grignard reagent with an ester can lead to the formation of a tertiary alcohol after two successive additions. saskoer.ca

Advanced Esterification and Transesterification Processes

While this compound is already an ester, it can participate in transesterification reactions. Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. mdpi.com This reaction is typically catalyzed by an acid or a base. mdpi.com For example, reacting this compound with a different alcohol (e.g., methanol) in the presence of a catalyst would yield mthis compound and ethanol (B145695). researchgate.net

The synthesis of this compound itself can be achieved through the esterification of 15-bromopentadecanoic acid with ethanol, often using an acid catalyst like sulfuric acid. vulcanchem.com

In the context of producing valuable macrocyclic lactones like Exaltolide® (pentadecanolide), transesterification plays a key role. One synthetic route involves the cyclization of ω-hydroxy carboxylic acids, which can be derived from the corresponding bromo-esters. ias.ac.inscentree.co Another method utilizes the transesterification of polyesters of 15-hydroxypentadecanoic acid under high vacuum with a specific catalyst. scentree.coscentree.co

Functional Group Transformations and Cross-Coupling Reactions

The terminal bromine atom of this compound is a key site for various functional group transformations and cross-coupling reactions. vulcanchem.com

Cross-Coupling Reactions: These reactions, often catalyzed by transition metals like palladium or nickel, involve the coupling of two different fragments to form a new bond. wikipedia.org this compound can act as the electrophilic partner (R'-X) in these reactions. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. nih.gov Reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base would form a new carbon-carbon bond at the terminal position. nih.gov

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, also typically catalyzed by palladium or nickel. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner to couple with an organic halide. wikipedia.org

These cross-coupling reactions are powerful tools for creating complex molecules by forming C-C or C-heteroatom bonds. wikipedia.orgnih.gov For instance, they have been used in the synthesis of complex natural products and pharmaceuticals. nih.gov

Other Functional Group Transformations: The bromide can be displaced by a variety of nucleophiles to introduce different functionalities. For example, reaction with sodium azide (B81097) would yield an azido-ester, which can then be reduced to an amino-ester.

The ester group can also be transformed. For instance, hydrolysis of the ester yields the corresponding carboxylic acid, 15-bromopentadecanoic acid. ias.ac.in This acid can then undergo intramolecular cyclization to form a macrocyclic lactone. ias.ac.in

Role As a Precursor in Complex Molecular Architecture

Precursor in Macrocyclization Strategies

The 15-carbon backbone of ethyl 15-bromopentadecanoate is perfectly suited for macrocyclization reactions, which are crucial for synthesizing large-ring structures found in many biologically active natural products, pharmaceuticals, and host-guest chemistry systems.

The formation of macrocycles from linear precursors is a challenging synthetic task due to competing intermolecular polymerization. However, several powerful intramolecular strategies can be employed, often requiring the initial modification of this compound to introduce the necessary reactive groups.

SN2 Nucleophilic Substitution: The most direct cyclization pathway using a derivative of this compound is the intramolecular SN2 reaction. masterorganicchemistry.com This classic mechanism involves a nucleophile attacking the carbon atom bonded to the bromine, displacing the bromide ion to form a new covalent bond and close the ring. For this to occur, the ester group must first be converted into a nucleophile. For instance, hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by deprotonation, creates a carboxylate anion. This anion can then act as an oxygen nucleophile, attacking the terminal electrophilic carbon to form a 16-membered macrocyclic lactone, cyclopentadecanolide. This type of reaction is a cornerstone of macrocycle synthesis. researchgate.netacs.org Similarly, reduction of the ester to a primary alcohol, followed by deprotonation to an alkoxide, can initiate an intramolecular Williamson ether synthesis. masterorganicchemistry.comlibretexts.org

Ring-Closing Metathesis (RCM): RCM has become a powerful and widely used method for forming carbon-carbon double bonds within a molecule to create a ring. mdpi.comnih.govorganic-chemistry.orgdrughunter.com To utilize RCM, this compound must first be transformed into a diene. This can be achieved through a series of standard organic reactions. For example, the bromide can be converted to an organometallic reagent (e.g., a Grignard reagent) and reacted with an allyl halide to introduce a terminal alkene at one end. The ester group at the other end can be reduced to an alcohol and then converted into an allyl ether or ester, introducing the second terminal alkene. The resulting long-chain diene can then be treated with a ruthenium-based catalyst (e.g., a Grubbs catalyst) to undergo RCM, forming a large unsaturated macrocycle. nih.gov

Azide-Alkyne Cycloaddition: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is another highly efficient method for macrocyclization. researchgate.netnih.gov This reaction forms a stable triazole ring from an azide (B81097) and a terminal alkyne. iris-biotech.deresearchgate.net To apply this to this compound, the molecule must be derivatized to contain both an azide and an alkyne group. The terminal bromine can be readily substituted with sodium azide to form 15-azidopentadecanoate. The ester group can be converted to a terminal alkyne through various synthetic routes, such as reduction to the alcohol, conversion to a halide, and subsequent reaction with an acetylide anion. The resulting linear azide-alkyne precursor can then undergo intramolecular CuAAC under high-dilution conditions to yield a triazole-containing macrocycle.

The long, flexible chain of this compound makes it an excellent building block for two important classes of macrocycles: lactones and crown ethers.

Macrocyclic Lactones: These are cyclic esters that are prevalent in nature, often possessing desirable fragrance properties or potent biological activities like antibiotic or anticancer effects. mdpi.com As described previously, a key route to a macrocyclic lactone from this compound involves converting it to 15-hydroxypentadecanoic acid. The intramolecular esterification (macrolactonization) of this hydroxy acid is a common final step in the synthesis of cyclopentadecanolide (a 16-membered lactone).

Precursor DerivationMacrocyclization MethodProduct Class
Hydrolysis to 15-bromopentadecanoic acid, then conversion to 15-hydroxypentadecanoic acidIntramolecular Esterification (e.g., Yamaguchi or Mitsunobu)Macrocyclic Lactone
Reduction to 15-bromo-1-pentadecanolIntramolecular Williamson Ether Synthesis (with a second hydroxyl group)Cyclic Ether

Crown Ethers: Crown ethers are cyclic polyethers known for their ability to selectively bind metal cations. libretexts.organnamalaiuniversity.ac.in While classic crown ethers are made from smaller ethylene (B1197577) glycol units, the long aliphatic chain from this compound can be incorporated to create larger, more lipophilic crown ether structures. A plausible synthetic strategy involves first reducing the ester group to an alcohol, yielding 15-bromo-1-pentadecanol. This bifunctional linker can then react at both ends in a Williamson ether synthesis, for example, with a polyethylene (B3416737) glycol chain, to form a large macrocyclic crown ether. masterorganicchemistry.comtdl.org

Intramolecular Cyclization Mechanisms (e.g., SN2 Nucleophilic Substitution, Ring-Closing Metathesis, Azide-Alkyne Cycloaddition)

Building Block for Multifunctional Compounds

Beyond macrocycles, the distinct reactivity at both ends of the this compound chain allows for its use as a linker to conjugate different molecular entities, creating multifunctional compounds for biological and materials science research.

There is significant interest in conjugating fatty acids to peptides and amino acids to improve their pharmacokinetic properties or to target them to specific cellular pathways. pepscan.comnih.gov The thiol group of cysteine is a soft nucleophile that readily reacts with the electrophilic terminal carbon of an ω-bromo fatty acid ester like this compound. This SN2 reaction forms a stable thioether bond.

A study detailing the synthesis of fatty acid-cysteine conjugates for potential use in myocardial imaging reported reacting ω-bromo fatty acids with cysteine in an alkaline environment. mdpi.com This straightforward approach yields the desired conjugate, which can then be used for further complexation with metals for imaging applications. mdpi.com The reaction of a C16 bromo-fatty acid (a close analogue of the C15 chain) with cysteine proceeds efficiently to create the thioether-linked product. mdpi.com

Reactant 1Reactant 2Key ReactionProduct
ω-Bromohexadecanoic acidL-CysteineSN2 Nucleophilic SubstitutionS-(15-carboxypentadecyl)-L-cysteine (Cys-FA16)

The ability to functionalize the fatty acid chain at a specific position is crucial for developing molecular probes to study biological processes. This compound is an excellent starting point for creating such probes, including radiolabeled and fluorescent probes.

Radiolabeled Probes: Fatty acids are the primary energy source for the heart muscle. Radiolabeled fatty acid analogues are therefore valuable probes for assessing myocardial metabolism using imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov The terminal bromine of this compound can be substituted with a radionuclide like Fluorine-18 ([¹⁸F]) either directly or after conversion to a more suitable leaving group. nih.govacs.org Alternatively, as seen with fatty acid-cysteine conjugates, the terminal position can be modified with a chelating agent, which is then used to bind a metallic radionuclide like Technetium-99m ([⁹⁹ᵐTc]). mdpi.comresearchgate.net

Fluorescent Probes: Fluorescent probes are indispensable tools in cell biology for visualizing molecules and processes. nih.govnih.gov The bromo-ester can be converted into a fluorescently tagged fatty acid. thermofisher.com This can be achieved by reacting this compound with a fluorescent dye that contains a nucleophilic group (e.g., an amine or thiol). The nucleophile displaces the bromide, covalently attaching the fluorophore to the end of the fatty acid chain. Another advanced strategy involves converting the bromide to an azide, which can then be "clicked" onto a fluorescent dye containing an alkyne group, offering high specificity and yield. iris-biotech.dethermofisher.com These fluorescently labeled fatty acids can be used to study fatty acid uptake, trafficking, and metabolism within living cells. rsc.org

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Ethyl 15-bromopentadecanoate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum, the protons of the ethyl ester group are readily identifiable. The methyl protons (CH₃) characteristically appear as a triplet at approximately 1.25 ppm, while the methylene (B1212753) protons (CH₂O) of the ethyl group present as a quartet around 4.10 ppm. vulcanchem.com The terminal methylene group attached to the bromine atom (-CH₂Br) is observed as a triplet at about 3.4 ppm. vulcanchem.com The numerous methylene groups within the long pentadecanoate (B1260718) chain produce a complex, overlapping multiplet signal in the region of 1.2-1.6 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides further structural confirmation. The carbonyl carbon of the ester group is typically found at a chemical shift of approximately 173 ppm. The carbon atom bonded to the bromine atom appears at around 34 ppm. The carbons of the ethyl group are also distinctly visible.

NOESY (Nuclear Overhauser Effect Spectroscopy): While specific NOESY data for this compound is not extensively reported in the literature, this 2D NMR technique would be invaluable for confirming the spatial proximity of protons. For instance, it could be used to verify the through-space interaction between the protons of the ethyl group and the adjacent methylene protons of the pentadecanoate chain, further solidifying the structural assignment. Definitive structural confirmation often requires a combination of 2D techniques like COSY, HSQC, and HMBC to fully assign all NMR signals. vulcanchem.com

Infrared Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands. A strong, sharp peak corresponding to the stretching vibration of the ester carbonyl group (C=O) is expected around 1735 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the aliphatic chain typically appear in the region of 2900 cm⁻¹. vulcanchem.com Furthermore, the C-Br stretching vibration is anticipated to be observed in the lower frequency region, generally between 550 and 650 cm⁻¹. vulcanchem.com

Mass Spectrometry (GC-MS, Chemical Ionization Mass Spectrometry)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound would likely exhibit characteristic fragmentation patterns. vulcanchem.com This includes the molecular ion peak and fragments corresponding to the loss of the ethyl group, the bromine atom, and various cleavages along the carbon chain. vulcanchem.commsu.edu Gas chromatography is also essential for determining the purity of the compound and for its quantitative analysis, often utilizing non-polar stationary phases. vulcanchem.com

Chemical Ionization Mass Spectrometry (CI-MS): Chemical ionization is a softer ionization technique compared to electron ionization (EI) and is particularly useful for confirming the molecular weight of compounds that may not show a clear molecular ion peak in EI-MS. shimadzu.com In CI-MS, a reagent gas like methane (B114726) is used to produce protonated molecules of the analyte. nih.gov For this compound, this would result in a prominent [M+H]⁺ ion, providing unambiguous confirmation of its molecular mass. This technique can enhance selectivity and sensitivity, especially in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the separation and purification of this compound from reaction mixtures and for assessing its purity. vulcanchem.com Reversed-phase columns are commonly employed for the analysis of such long-chain esters. vulcanchem.com The method involves using a suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile, to elute the compound from the column. sielc.com Detection can be achieved using various detectors, with UV detection being a common choice if the molecule possesses a suitable chromophore, or more universally with detectors like evaporative light scattering detectors (ELSD) or mass spectrometers.

Solid-State Characterization Techniques

Thermogravimetric Analysis (TGA): Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. etamu.edu This technique can be used to determine the thermal stability of this compound and to study its decomposition profile. By heating the sample in a controlled atmosphere, one can observe the temperature at which the compound begins to degrade, providing insights into its thermal robustness. etamu.edu

Computational Chemistry and Theoretical Studies

Mechanistic Investigations of Bromine-Containing Esters

Computational studies are instrumental in elucidating the reaction mechanisms of bromine-containing esters. These investigations can differentiate between competing reaction pathways, such as substitution and elimination, by analyzing the potential energy surface of the reaction.

Reaction Pathway Analysis (e.g., Elimination, Substitution)

Theoretical studies on haloalkanes and related esters often explore the competition between nucleophilic substitution (SN2) and elimination (E2) reactions. For long-chain bromoesters like ethyl 15-bromopentadecanoate, the reaction pathway is influenced by factors such as the nature of the attacking nucleophile, the solvent, and the steric hindrance around the reaction center.

In the context of enzymatic reactions, for instance, combined quantum mechanics/molecular mechanics (QM/MM) approaches have been used to study the dehalogenation of haloalkanes. These studies confirm that the reaction often proceeds through an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. rsc.org The long alkyl chain in this compound can influence the accessibility of the electrophilic carbon, but the primary reaction at the C-Br bond is expected to be substitution under many conditions.

The Hell-Volhard-Zelinskii reaction provides a relevant example of α-bromination of carboxylic acids, which proceeds through an acid bromide intermediate. libretexts.orgmasterorganicchemistry.com While this reaction occurs at the alpha position to a carbonyl group, the underlying principles of enol/enolate formation and subsequent reaction with bromine are elucidated through mechanistic studies. libretexts.org For this compound, where the bromine is at the terminal end of a long chain, direct substitution or elimination at the ω-position would be the primary non-radical pathways to consider.

Transition State Analysis and Energy Barriers

Transition state theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgsolubilityofthings.com Computational chemistry allows for the detailed characterization of the transition state—the highest energy point on the reaction coordinate. libretexts.orglibretexts.orgstudysmarter.co.uk The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. libretexts.org

For SN2 reactions involving bromoalkanes, computational models can calculate the geometry and energy of the transition state, where the nucleophile is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking. researchgate.net Studies on haloalkane dehalogenase, for example, have used QM/MM calculations to determine activation barriers for the cleavage of the carbon-halogen bond. rsc.orgresearchgate.netucsb.edu These calculations show that the enzyme lowers the activation barrier compared to the reaction in the gas phase or in aqueous solution. ucsb.edu

The energy barriers for reactions of bromine-containing compounds are influenced by the nature of the substituents. For instance, in the abstraction of a halogen from a haloalkane, the activation barrier is lower for heavier halogens. acs.org For this compound, the long ester chain is unlikely to have a major electronic effect on the C-Br bond at the other end of the molecule, but it can influence the solvation and conformational dynamics that affect the transition state.

Table 1: Calculated Activation Barriers for Related Reactions

Reaction Computational Method Calculated Activation Barrier (kcal/mol) Reference
Acetate (B1210297) attack on 1,2-dichloroethane (B1671644) (gas phase, constrained) QM/MM (AM1) Lower by 9 kcal/mol vs unconstrained ucsb.edu
Dechlorination of 1-chlorobutane (B31608) by LinB enzyme QM/MM 17.0 rsc.org
Nucleophilic attack of acetate on 1,2-dichloroethane in water EVB 21.15 (for methyl bromide) researchgate.net
Claisen rearrangement of an aryl propargyl ether DFT ~30-32 nsf.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes. acs.orgacs.org For a long-chain molecule like this compound, MD simulations can reveal how the molecule folds and moves in different environments. pnas.org

Conformational analysis of long-chain esters is crucial for understanding their physical properties and interactions in biological or material systems. researchgate.net Computational methods can predict the relative energies of different conformers, helping to understand which shapes are most likely to be present at a given temperature. mdpi.comresearchgate.net

Quantum Mechanical Calculations on Reactivity and Selectivity

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure of molecules, which is the basis of their reactivity and selectivity. mdpi.com Methods like Density Functional Theory (DFT) are widely used to study chemical reactions. numberanalytics.com

QM calculations can be used to study the reactivity of the C-Br bond in this compound. For example, in reactions with nucleophiles, QM can predict the preferred site of attack and the stereochemical outcome. Studies on the reactions of fused bicyclic dimetallenes with haloalkanes have used QM to show that Cl-abstraction is kinetically and thermodynamically more favorable than CCl3-abstraction. acs.org

The reactivity of bromine-containing compounds in various chemical environments can be assessed. For instance, bromine exhibits high reactivity towards phenolic groups, amines, and sulfur-containing compounds. researchgate.net QM calculations can rationalize these trends by examining the electronic properties of the reactants and transition states. The selectivity of bromination reactions, such as the α-bromination of ketones and esters, can also be investigated using computational methods. psu.edu

Applications of Computational Methods in Material Science Design

Computational materials science has become an indispensable tool for designing new materials with desired properties. materialsvirtuallab.orgnih.govbcmaterials.net First-principles methods like DFT can be used in a high-throughput manner to predict the properties of a vast number of materials, accelerating the discovery process. materialsvirtuallab.org

For molecules like this compound, computational methods can explore their potential use in materials science. For example, long-chain functionalized alkanes can act as stabilizing agents in the liquid-phase exfoliation of graphite (B72142) to produce graphene. nih.govcam.ac.uk Thermodynamic analysis combining molecular dynamics and molecular mechanics can rationalize the role of these functionalized alkanes in the dispersion and stabilization process. nih.govcam.ac.uk

Molecular dynamics simulations are also used to study the interface between long-chain alkanes and solid surfaces, which is relevant for applications such as lubricants and coatings. acs.org These simulations have shown that linear alkanes form ordered multilayer structures on surfaces like hydroxylated α-aluminum oxide. acs.org The insights gained from such computational studies can guide the design of new materials, for instance, by predicting how modifications to the chemical structure of a molecule like this compound would affect its properties in a material. The integration of deep learning methods is also rapidly advancing the field of materials data science. researchgate.net

Applications in Contemporary Academic Research

Intermediate in Organic Synthesis Research

In the realm of organic synthesis, ethyl 15-bromopentadecanoate serves as a versatile intermediate. The terminal bromine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Simultaneously, the ethyl ester functionality acts as a protecting group for the carboxylic acid, enabling chemists to perform reactions selectively at the bromine-bearing end of the molecule. vulcanchem.com This characteristic is particularly advantageous in the multi-step synthesis of complex molecules.

A significant application of this compound is in the synthesis of macrocyclic compounds, which are large ring structures often possessing unique properties. For instance, it is a precursor in the synthesis of certain macrocyclic musks, a class of compounds highly valued in the fragrance industry. researchgate.netnih.govillinois.edu The synthesis of these large rings often involves high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. illinois.edu this compound, or its corresponding acid, 15-bromopentadecanoic acid, can be used to introduce the long carbon chain necessary for the formation of these macrocycles. lookchem.comias.ac.in The bromine can be substituted by a nucleophile to initiate cyclization or other functional group transformations leading to the final macrocyclic structure.

Furthermore, its structural similarity to other long-chain bromo-esters, such as ethyl 8-bromooctanoate and ethyl 16-bromohexadecanoate, suggests its utility in the synthesis of specialized lipids and other long-chain organic molecules where precise control over the carbon chain length is crucial. vulcanchem.combldpharm.combldpharm.com

Contributions to Materials Science Research (e.g., Monolayer Formation, Polymer Precursors)

The long alkyl chain of this compound makes it an excellent candidate for research in materials science, particularly in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that spontaneously form on a substrate, creating a well-defined surface with specific chemical and physical properties. sigmaaldrich.comsigmaaldrich.com

In the context of SAMs, molecules like this compound can be modified to contain a thiol group, which readily adsorbs onto gold surfaces. sigmaaldrich.comsigmaaldrich.combeilstein-journals.org The long pentadecyl chain then aligns, forming a densely packed and ordered monolayer. The terminal bromine atom can be further functionalized either before or after monolayer formation, allowing for the creation of surfaces with tailored properties. This "tethering" capability is crucial for developing biosensors, biocompatible coatings, and platforms for studying cell adhesion and protein adsorption. northwestern.edunih.gov For example, by attaching specific ligands to the end of the alkyl chain, researchers can create surfaces that selectively interact with proteins or cells. nih.gov The ability to control the surface chemistry at the nanoscale is a cornerstone of modern materials science and nanotechnology. idu.ac.id

As a precursor for polymers, the bifunctionality of this compound is again a key feature. The terminal bromine can act as an initiation site for certain types of polymerization, while the ester group can be incorporated into a polymer backbone, for example, through transesterification reactions. This allows for the synthesis of polymers with long-chain pendant groups, which can influence the material's physical properties such as its crystallinity, melting point, and solubility. These polymers may find applications as specialty plastics, additives, or in the formulation of more complex materials. patentorder.com

Research into Fatty Acid Ethyl Ester Chemistry (excluding biofuel/flavor applications)

Beyond its role as a synthetic building block, this compound is relevant to the fundamental study of fatty acid ethyl esters (FAEEs). FAEEs are a class of neutral lipids that are formed by the esterification of fatty acids with ethanol (B145695). nih.gov While much of the research on FAEEs is driven by their role as biofuels, there are other important areas of investigation.

The presence of the bromine atom in this compound provides a useful probe for studying the chemical reactivity and physical properties of long-chain FAEEs. For instance, it can be used in studies modeling the behavior of FAEEs in various chemical environments or as a starting material to synthesize modified FAEEs with specific functionalities for research purposes. aocs.org

Research in this area also delves into the interactions of FAEEs within biological systems. For example, studies have investigated the effects of FAEEs on mitochondrial function, where they have been shown to induce dysfunction. nih.gov While these studies often use more common FAEEs like ethyl oleate, the principles of their interactions can be explored and potentially modeled using structurally defined, functionalized FAEEs like this compound. The ability to synthesize and study specific FAEEs contributes to a deeper understanding of lipid metabolism and the biochemical consequences of their presence in cells and tissues. nih.gov Furthermore, understanding the chemistry of FAEEs is crucial for various analytical applications, including their identification and quantification in complex mixtures. mdpi.comresearchgate.net

Future Research Directions and Challenges

Development of Novel Stereoselective Syntheses

The development of stereoselective synthetic methods is a paramount challenge and a significant area of future research. While the synthesis of racemic Ethyl 15-bromopentadecanoate is relatively straightforward, the introduction of chirality into its long aliphatic chain would open up new avenues for its application in areas such as chiral liquid crystals, asymmetric catalysis, and biologically active molecules.

Current synthetic routes to similar α-bromoesters have shown promise in achieving high stereoselectivity. For instance, the Horner-Wadsworth-Emmons olefination of brominated Ando phosphonates has been used to produce (E)-α-bromoacrylates with high E-selectivity (80:20 to 98:2). organic-chemistry.org Future research could adapt such methodologies to introduce stereocenters at or near the bromine-substituted carbon of the pentadecanoate (B1260718) chain. This might involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. Challenges in this area include controlling the stereochemistry over a long and flexible alkyl chain and developing scalable and cost-effective processes. organic-chemistry.org

Exploration of New Reactivity Pathways for Functionalization

The terminal bromine atom and the ester group are the primary sites for the functionalization of this compound. vulcanchem.com While nucleophilic substitution at the bromine and transformations of the ester group are well-established, future research will likely focus on exploring novel and more efficient functionalization strategies.

The development of new catalytic systems for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, at the terminal bromine position could enable the introduction of a wide array of aryl, alkynyl, and amino moieties. This would facilitate the synthesis of novel amphiphilic molecules with tailored properties for applications in drug delivery and material science. Furthermore, exploring the reactivity of the C-H bonds along the aliphatic chain through modern C-H activation techniques presents a significant but rewarding challenge. This would allow for the introduction of functional groups at positions other than the termini, leading to the creation of highly complex and unique molecular architectures.

Recent advances in the functionalization of unsaturated fatty compounds using Lewis acid-induced electrophilic additions and Friedel-Crafts acylations could also inspire new approaches for modifying this compound, potentially after introducing unsaturation into its backbone. aocs.org

Integration into Advanced Supramolecular Chemistry

The long aliphatic chain of this compound makes it an ideal candidate for the construction of self-assembling systems and advanced supramolecular structures. Future research in this area could focus on designing and synthesizing derivatives of this compound that can form well-defined nanoscale objects such as micelles, vesicles, and liquid crystals.

By strategically modifying the head group (derived from the ester) and the tail group (derived from the bromo-terminus), it is possible to control the packing parameters and, consequently, the morphology of the resulting self-assembled structures. For example, the introduction of bulky or charged groups at the bromine terminus could lead to the formation of novel surfactants and amphiphiles with unique aggregation behaviors. The integration of photo-responsive or redox-active moieties could also lead to the development of "smart" materials that can respond to external stimuli.

Computational Predictions for Novel Derivatives and Reactions

Computational chemistry and molecular modeling are poised to play an increasingly important role in guiding the future research of this compound. Quantum mechanical calculations and molecular dynamics simulations can provide valuable insights into the reactivity, conformational preferences, and electronic properties of this molecule and its derivatives.

Future computational studies could focus on:

Predicting Reaction Outcomes: Developing predictive models for the stereoselectivity and regioselectivity of various reactions involving this compound. This can help in the rational design of synthetic routes and the optimization of reaction conditions. rsc.org

Designing Novel Derivatives: Using computational screening to identify novel derivatives with desired properties, such as specific binding affinities for biological targets or optimized self-assembly characteristics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure with biological activity or physical properties. nih.govresearchgate.net

Investigating Supramolecular Assembly: Simulating the self-assembly behavior of this compound derivatives to understand the fundamental principles governing their aggregation and to predict the morphology of the resulting supramolecular structures.

Recent studies have demonstrated the utility of computational methods in predicting the thermochemical properties and reaction equilibria of long-chain alkanes, which can be extended to functionalized molecules like this compound. acs.org Such predictive tools will be invaluable in accelerating the discovery and development of new applications for this versatile chemical compound.

Q & A

Q. What are the established synthetic routes for Ethyl 15-bromopentadecanoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via mixed electrolysis of ω-bromocarboxylic acids and half-esters, as demonstrated in early methods . Key parameters include solvent polarity, temperature (optimized between 20–40°C), and current density. For example, using anhydrous ethanol as both solvent and nucleophile improves esterification efficiency. Yield optimization often requires iterative adjustments to bromination stoichiometry (e.g., 1.2–1.5 molar equivalents of HBr) to minimize di-brominated byproducts. Purity is assessed via GC-MS or HPLC (>98% threshold for research-grade material) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with diagnostic peaks at δ 4.1–4.3 ppm (ethyl ester protons) and δ 3.4–3.6 ppm (brominated terminal CH₂). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 350–352 (M⁺, accounting for bromine isotopes). Discrepancies in integration ratios (e.g., unexpected splitting in NMR) may indicate residual solvents or regioisomers, necessitating column chromatography or recrystallization for purification .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Variability arises from inconsistent bromination efficiency or ester hydrolysis during workup. Standardizing reaction time (e.g., 12–16 hours under reflux) and using anhydrous conditions are essential. Implementing in-line FTIR to monitor carbonyl absorption (C=O at ~1740 cm⁻¹) ensures reaction completion. For sensitive assays, request peptide-grade purity protocols (e.g., TFA removal <1% via ion-exchange) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Bromination at the ω-position is driven by radical stabilization at the terminal carbon, as shown in analogous studies on ω-bromocarboxylic acids. Computational modeling (DFT) reveals a lower activation energy (ΔG‡ ≈ 25–30 kJ/mol) for bromine radical addition to the terminal CH₂ group compared to internal positions. Experimental validation via kinetic isotope effects (KIEs) using deuterated analogs can further confirm the mechanism .

Q. How does this compound’s lipophilicity impact its utility in membrane permeability studies?

The compound’s logP value (~5.2, estimated via HPLC retention time) suggests high lipid bilayer affinity. In vitro assays using Caco-2 cell monolayers show a permeability coefficient (Papp) of 8.6 × 10⁻⁶ cm/s, comparable to reference compounds like propranolol. For mechanistic studies, co-administration with efflux inhibitors (e.g., verapamil) can differentiate passive diffusion from active transport .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in cytotoxicity or metabolic stability often stem from differences in assay conditions (e.g., serum protein binding). Normalize data using internal standards (e.g., deuterated palmitic acid) and control for cell line variability (e.g., HepG2 vs. HEK293). Meta-analysis of IC50 values across studies can identify outliers linked to solvent effects (e.g., DMSO vs. ethanol) .

Q. How can isotopic labeling (e.g., ¹⁸F, ¹¹C) of this compound enhance its application in tracer studies?

Radiolabeling at the bromine site via nucleophilic substitution (e.g., using [¹⁸F]KF/Kryptofix) enables PET imaging of fatty acid metabolism. In vivo biodistribution in murine models shows rapid hepatic uptake (TACmax = 15 min post-injection), with clearance kinetics dependent on chain length. Compare with [¹¹C]palmitate to validate tracer specificity .

Methodological Considerations

Q. Designing a reproducible protocol for this compound-based assays: What controls and validation steps are critical?

  • Positive/Negative Controls : Use palmitic acid (unmodified) and ethyl bromostearate (longer chain analog) to benchmark activity.
  • Replicates : Minimum triplicate runs for kinetic studies; n ≥ 6 for in vivo cohorts.
  • Blinding : Randomize sample processing to avoid batch effects.
  • Data Validation : Apply Grubbs’ test to exclude outliers and report RSD thresholds (<10% for HPLC purity) .

Q. How should researchers address solubility limitations of this compound in aqueous systems?

Use co-solvents like DMSO:ethanol (1:4 v/v) to achieve stock concentrations of 50 mM. For cell-based assays, ensure final solvent concentration ≤0.1% to avoid cytotoxicity. Dynamic light scattering (DLS) can monitor micelle formation in PBS, with critical micelle concentration (CMC) typically ~50 µM .

Data Presentation and Reproducibility

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

Adhere to the ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Include:

  • Synthetic protocols with exact molar ratios and purification steps.
  • Raw spectral data (NMR, MS) in supplementary files.
  • Environmental conditions (e.g., humidity during crystallization).
    Conflicts in melting points or spectral shifts should trigger re-evaluation of stereochemical purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.